molecular formula C19H28N2O3S B2904036 2-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]acetamide CAS No. 922036-08-6

2-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]acetamide

Numéro de catalogue B2904036
Numéro CAS: 922036-08-6
Poids moléculaire: 364.5
Clé InChI: UHJIPPGSPWBUPN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]acetamide, also known as CR8, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). CDKs are enzymes that regulate cell division and are often overactive in cancer cells. CR8 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

Mécanisme D'action

2-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]acetamide works by inhibiting CDKs, which are enzymes that regulate the cell cycle. CDKs are often overactive in cancer cells, leading to uncontrolled cell division and tumor growth. By inhibiting CDKs, this compound can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound can inhibit the production of inflammatory cytokines, which are molecules that contribute to inflammation and tissue damage. This compound has also been shown to protect neurons from oxidative stress, which is a type of cellular damage that can lead to neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]acetamide is that it is a small molecule inhibitor, which makes it easier to study than larger molecules such as antibodies. This compound is also relatively easy to synthesize, which makes it a cost-effective research tool. One limitation of this compound is that it is not specific to a single CDK, meaning that it can inhibit multiple CDKs at once. This can make it difficult to determine which CDK is responsible for a particular effect.

Orientations Futures

There are several potential future directions for research on 2-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]acetamide. One area of interest is the development of more specific CDK inhibitors, which would allow researchers to study the effects of individual CDKs on cell division and other cellular processes. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Finally, there is interest in studying the effects of this compound on non-cancer cells, to determine whether it has potential as a treatment for other diseases such as neurodegenerative disorders or inflammatory diseases.
Conclusion:
This compound is a promising small molecule inhibitor of CDKs that has shown potential as a cancer therapy. Its ability to inhibit multiple CDKs and its other biochemical and physiological effects make it a promising research tool for studying cell division, inflammation, and neurodegeneration. Further research is needed to fully understand the potential of this compound as a cancer therapy and in other disease contexts.

Méthodes De Synthèse

The synthesis of 2-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]acetamide involves several steps, starting with the reaction of cyclohexylamine with ethyl chloroacetate to form N-cyclohexylethyl acetamide. This intermediate is then reacted with 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride to form the final product, this compound.

Applications De Recherche Scientifique

2-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]acetamide has been extensively studied for its potential as a cancer therapy. In vitro studies have shown that this compound inhibits the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies using mouse models have also shown that this compound can inhibit tumor growth and metastasis.

Propriétés

IUPAC Name

2-cyclohexyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c22-19(14-16-6-2-1-3-7-16)20-11-13-25(23,24)21-12-10-17-8-4-5-9-18(17)15-21/h4-5,8-9,16H,1-3,6-7,10-15H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJIPPGSPWBUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.